molecular formula C9H11BrOS B3269880 2-[(4-Bromobenzyl)thio]ethanol CAS No. 518316-24-0

2-[(4-Bromobenzyl)thio]ethanol

Cat. No. B3269880
CAS RN: 518316-24-0
M. Wt: 247.15 g/mol
InChI Key: SDIQKFMFLRFZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(4-Bromobenzyl)thio]ethanol” is an organic compound. It’s a derivative of 4-Bromophenethyl alcohol, which has been used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .


Synthesis Analysis

The synthesis of “2-[(4-Bromobenzyl)thio]ethanol” involves a mixture of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, 4-bromobenzyl bromide, and anhydrous potassium carbonate, in N,N-dimethylformamide. The mixture is stirred at room temperature for 12 hours. Water is then gradually added, and the mixture is stirred for a further 10 minutes and allowed to stand for 1 hour. The precipitated crude product is filtered, washed with cold water, dried, and crystallized from ethanol/chloroform (2:1, v/v) to yield the title compound .


Molecular Structure Analysis

The molecular structure of “2-[(4-Bromobenzyl)thio]ethanol” can be represented by the SMILES string C1=CC(=CC=C1CSCCO)Br . The InChIKey is SDIQKFMFLRFZFU-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Bromobenzyl bromide, a reagent used in the synthesis of “2-[(4-Bromobenzyl)thio]ethanol”, is used to protect ketones and aldehydes in their less reactive alcohol oxidation states and as a coupling component in various reactions .


Physical And Chemical Properties Analysis

The estimated properties of “2-[(4-Bromobenzyl)thio]ethanol” include a boiling point of 306.35°C, a density of 1.39 g/cm³, a flash point of 144.83°C, and a melting point of 94.86°C . It is also soluble in dioxane .

Safety and Hazards

The safety and hazards of “2-[(4-Bromobenzyl)thio]ethanol” are not explicitly mentioned in the search results. It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrOS/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIQKFMFLRFZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651095
Record name 2-{[(4-Bromophenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromobenzyl)thio]ethanol

CAS RN

518316-24-0
Record name 2-{[(4-Bromophenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Bromobenzyl)thio]ethanol
Reactant of Route 2
Reactant of Route 2
2-[(4-Bromobenzyl)thio]ethanol
Reactant of Route 3
Reactant of Route 3
2-[(4-Bromobenzyl)thio]ethanol
Reactant of Route 4
Reactant of Route 4
2-[(4-Bromobenzyl)thio]ethanol
Reactant of Route 5
Reactant of Route 5
2-[(4-Bromobenzyl)thio]ethanol
Reactant of Route 6
Reactant of Route 6
2-[(4-Bromobenzyl)thio]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.